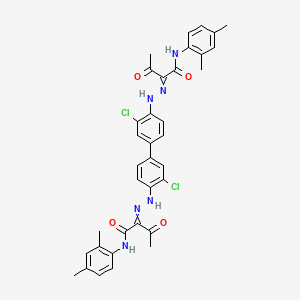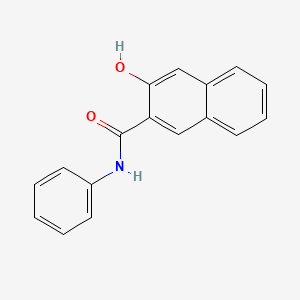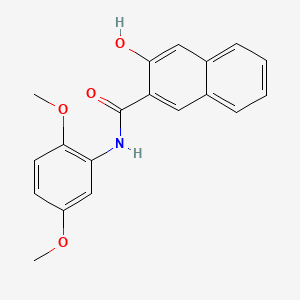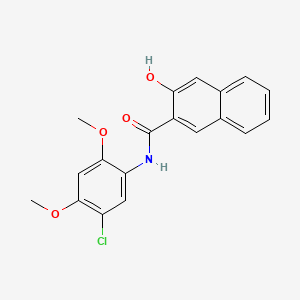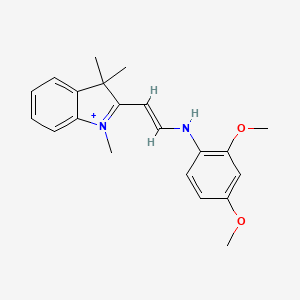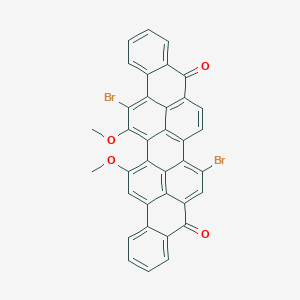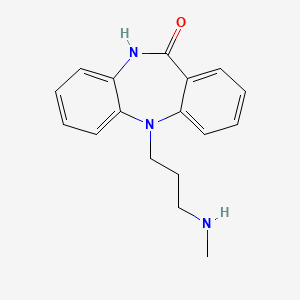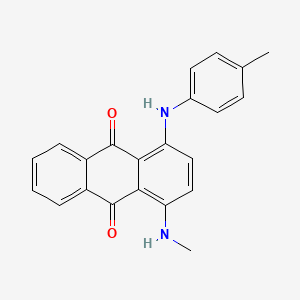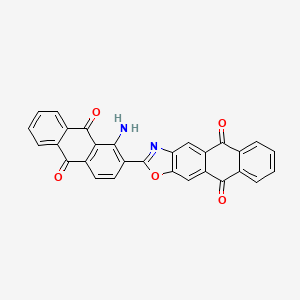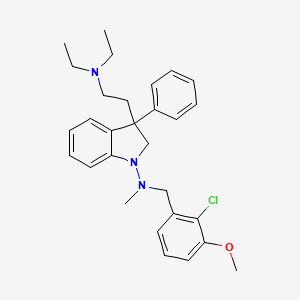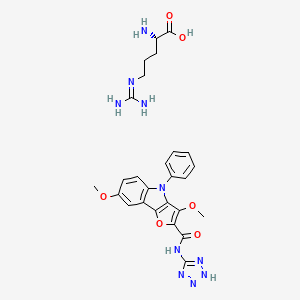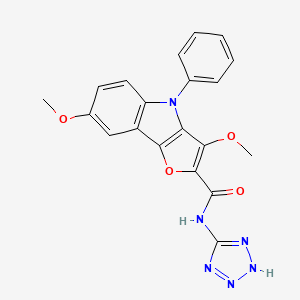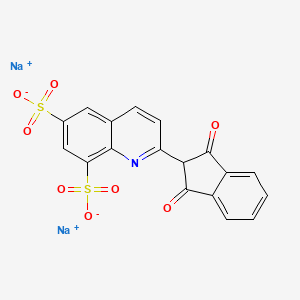
Amarillo ácido 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline Yellow WS is a mixture of organic compounds derived from the dye Quinoline Yellow SS (Spirit Soluble). Owing to the presence of sulfonate groups, the WS dyes are water-soluble (WS). It is a mixture of disulfonates (principally), monosulfonates and trisulfonates of 2-(2-quinolyl)indan-1,3-dione with a maximum absorption wavelength of 416 nm.
Aplicaciones Científicas De Investigación
Rendimiento fotocatalítico
El Amarillo ácido 3 se ha utilizado en estudios relacionados con la fotocatálisis . Específicamente, se ha utilizado como tinte de prueba en la evaluación del rendimiento fotocatalítico de los nanocatalizadores de óxido de zinc (ZnO) y óxido de zinc dopado con neodimio (Nd-ZnO) . La degradación del this compound sobre ambos catalizadores siguió una cinética de primer orden .
Fotodegradación del tinte
El this compound se ha utilizado en estudios que investigan la cinética y la termodinámica de la fotodegradación del tinte en medios acuosos . Se encontró que la tasa de degradación del tinte this compound aumentaba con el aumento de la temperatura (hasta 50 °C) y el pH (8) del medio .
Coloración del cabello
El this compound se utiliza en productos para colorear el cabello no oxidativos hasta una concentración máxima en el cabello de 0,5% . Esta es una aplicación común en la industria cosmética .
Evaluación toxicológica
El this compound ha sido objeto de evaluaciones toxicológicas . Estas evaluaciones incluyen pruebas de irritación y corrosividad, sensibilización de la piel, toxicidad aguda, toxicidad por dosis repetidas, toxicidad reproductiva, mutagenicidad/genotoxicidad, carcinogenicidad y toxicidad inducida por la luz .
Estudios de impacto ambiental
El this compound se ha utilizado en estudios de impacto ambiental . Por ejemplo, se ha utilizado para estudiar la degradación de tintes en el agua, lo que constituye un problema importante relacionado con la contaminación del agua .
Mecanismo De Acción
Target of Action
Acid Yellow 3, also known as Acid Yellow 54 free acid, primarily targets the Bifunctional purine biosynthesis protein PURH in humans . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.
Mode of Action
It is known that the compound interacts with its target protein, potentially influencing the purine biosynthesis pathway
Biochemical Pathways
Acid Yellow 3 is part of the Pyrazolone family . Pyrazolones are known to affect various biochemical pathways. It is suggested that Acid Yellow 3 might influence the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH .
Pharmacokinetics
It is known that the compound is used in non-oxidative hair coloring products at on-head concentrations of up to 05% .
Result of Action
It is considered safe for use in non-oxidative hair coloring products at the specified concentrations .
Action Environment
The action, efficacy, and stability of Acid Yellow 3 can be influenced by various environmental factors. It is known that Acid Yellow 3 is used in hair coloring products, suggesting that its action may be influenced by factors such as hair type, hair health, and the presence of other chemicals in the hair coloring product .
Análisis Bioquímico
Biochemical Properties
Acid Yellow 3 is a synthetic water-soluble azo dye . It is used in a variety of applications, including textiles, paper, leather, and plastics In the context of biochemical reactions, Acid Yellow 3 interacts with various biomolecules
Cellular Effects
Acid Yellow 3 is widely used in cosmetic and personal care products due to its bright yellow color . It has been shown to cause skin irritation and allergic reactions in some people . There is also evidence that Acid Yellow 3 may be carcinogenic and have negative effects on the environment
Molecular Mechanism
It is known that Acid Yellow 3 is a dye of the azo class and is used as a pH indicator, with a color change from red to yellow between pH 1.2 and 3.2
Temporal Effects in Laboratory Settings
The Scientific Committee on Consumer Safety (SCCS) considers Acid Yellow 3 safe when used in non-oxidative hair colouring products at on-head concentrations of up to 0.5%
Dosage Effects in Animal Models
The FDA derived an acceptable daily intake of Acid Yellow 3 of 10 mg/kg bw/day, based on a NOAEL of 1000 mg/kg bw/day, corresponding to 2% in the diet . This was based on 2 chronic toxicity and carcinogenicity feeding studies in rats and mice
Metabolic Pathways
It is known that Acid Yellow 3 is a synthetic water-soluble azo dye
Transport and Distribution
It is known that Acid Yellow 3 is a synthetic water-soluble azo dye
Subcellular Localization
It is known that Acid Yellow 3 is a synthetic water-soluble azo dye
Propiedades
Número CAS |
8004-92-0 |
|---|---|
Fórmula molecular |
C18H11NO8S2 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid |
InChI |
InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27) |
Clave InChI |
OESPFRYVCUTRKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O |
Apariencia |
Solid powder |
Color/Form |
Yellow powde |
| 8004-92-0 1803038-62-1 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
In water, 1.28X10+5 mg/L at 25 °C (est) In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. acid yellow 3 Colour Index No. 47005 D and C Yellow #10 D and C Yellow No 10 D and C yellow no. 10 D.C. Yellow No. 10 quinoline yellow |
Presión de vapor |
4.11X10-22 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


